![molecular formula C21H17BrN6O2 B2507434 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024251-40-8](/img/structure/B2507434.png)
1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric features such as the pyrazole, triazole, and carbonitrile groups. These structural motifs are commonly found in compounds with antimicrobial and antioxidant properties, as evidenced by the research on similar molecules .
Synthesis Analysis
The synthesis of related triazole and pyrazole derivatives typically involves multi-step reactions starting with simple precursors. For instance, triazenes can be synthesized via a coupling reaction between aminopyrazoles and aryl diazonium chlorides, yielding moderate yields and characterized by spectroscopic methods . Similarly, pyrazole derivatives can be synthesized through a series of reactions starting from hydrazides, Schiff's bases, and cyanoacetate, followed by N-methylation and further functionalization . These methods demonstrate the versatility and adaptability of synthetic routes to obtain a variety of related compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry, as well as X-ray crystallography . These analyses provide detailed information about the functional groups present, the molecular conformation, and the overall three-dimensional arrangement of the atoms within the molecule.
Chemical Reactions Analysis
Compounds containing triazole and pyrazole rings can participate in various chemical reactions. For example, triazoles can be oxidized under mild conditions to form pyrazoles . The reactivity of these compounds is influenced by the substituents attached to the core rings, which can affect the electron density and thus the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of multiple heterocyclic rings and functional groups like carbonitriles contributes to their potential biological activity. These compounds often exhibit good solubility in organic solvents and may show a range of antimicrobial and antioxidant activities . Theoretical studies, including density functional theory (DFT), can provide insights into the stability of these molecules and the intermolecular forces that govern their solid-state assembly .
Applications De Recherche Scientifique
Antimicrobial Activities
Recent studies have synthesized and evaluated compounds structurally related to 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile for antimicrobial activities. Al‐Azmi and Mahmoud (2020) synthesized novel derivatives showing effective antimicrobial properties, indicating potential applications in combating bacterial infections (Al‐Azmi & Mahmoud, 2020). Similarly, Bassyouni et al. (2012) explored compounds with similar structures for their antioxidant and antimicrobial activities, suggesting potential in the treatment of various infections (Bassyouni et al., 2012).
Optoelectronic Applications
El-Menyawy, Zedan, and Nawar (2019) investigated the thermal stability and optical properties of pyrazolo[4,3-b] pyridine derivatives, highlighting their potential use in optoelectronic devices (El-Menyawy et al., 2019). This research suggests that compounds structurally related to the query chemical may have applications in the development of electronic components.
Corrosion Inhibition
Yadav et al. (2016) studied pyranopyrazole derivatives, closely related to the chemical , for their effectiveness as corrosion inhibitors in certain solutions. Their findings indicate the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Yadav et al., 2016).
Anti-inflammatory Properties
Fahmy et al. (2012) synthesized heterocyclic derivatives structurally similar to the query compound, showing significant anti-inflammatory activities. This suggests possible uses in the development of new anti-inflammatory drugs (Fahmy et al., 2012).
Propriétés
IUPAC Name |
3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]-5-(4-methoxyphenyl)triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O2/c1-26-18(19(22)21(29)28(26)15-6-4-3-5-7-15)13-27-17(12-23)20(24-25-27)14-8-10-16(30-2)11-9-14/h3-11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOWHEOIIUAEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C(=C(N=N3)C4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)
![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
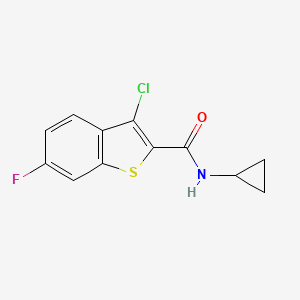
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
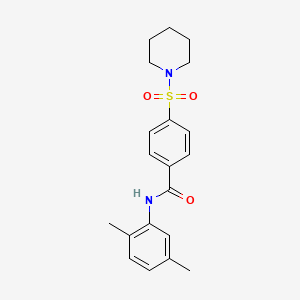
![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
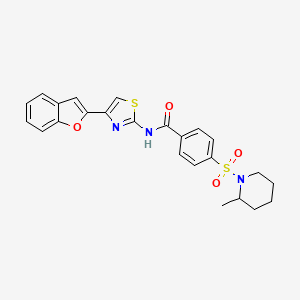
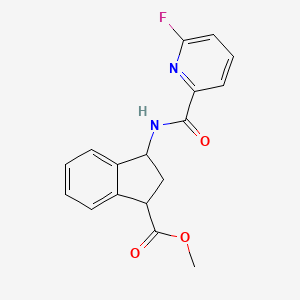
![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

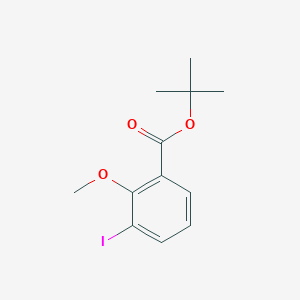
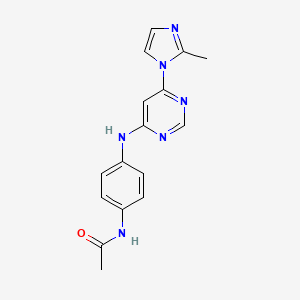
![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)